tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate
Description
IUPAC Nomenclature and Systematic Classification
The systematic name tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate follows IUPAC conventions for carbamate-protected piperidine derivatives. The parent structure is piperidine, a six-membered heterocyclic amine. The numbering begins at the nitrogen atom, with the carbamate group (-OC(=O)N-) attached to the fourth carbon. The 1-(3-aminopropanoyl) substituent indicates a propionamide group (CH₂CH₂CONH₂) linked to the piperidine nitrogen. The tert-butyl group (C(CH₃)₃) serves as a protecting group for the carbamate functionality.
This nomenclature aligns with related Boc-protected piperidines, such as tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate and tert-butyl N-[1-(3-methoxypropyl)piperidin-4-yl]carbamate, which share analogous substitution patterns but differ in side-chain functional groups.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₂₅N₃O₃ , derived as follows:
- Piperidine ring : C₅H₁₀N
- 3-Aminopropanoyl side chain : C₃H₆N₂O
- tert-Butyl carbamate group : C₅H₉NO₂
| Component | Contribution to Formula |
|---|---|
| Piperidine core | C₅H₁₀N |
| 3-Aminopropanoyl | C₃H₆N₂O |
| tert-Butyl carbamate | C₅H₉NO₂ |
| Total | C₁₃H₂₅N₃O₃ |
The molecular weight is 279.36 g/mol , calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00). This places it between the molecular weights of tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate (291.39 g/mol) and tert-butyl N-[1-(3-methoxypropyl)piperidin-4-yl]carbamate (272.38 g/mol), reflecting differences in side-chain length and substituent electronegativity.
Stereochemical Considerations in Piperidine-Carbamate Derivatives
Piperidine derivatives exhibit conformational flexibility due to the chair-to-chair interconversion of the six-membered ring. In this compound, the carbamate group at C-4 and the 3-aminopropanoyl group at N-1 influence ring puckering:
- Carbamate orientation : The bulky tert-butyl group favors an equatorial position to minimize steric hindrance.
- Amide substituent effects : The 3-aminopropanoyl side chain adopts a conformation that optimizes hydrogen bonding between the amide NH and the carbamate carbonyl oxygen.
Chiral centers arise at C-4 of the piperidine ring if the carbamate group introduces asymmetry. However, in this compound, the C-4 substituent (carbamate) is part of a planar carbamate group, rendering the molecule achiral. Stereochemical complexity increases in analogs like tert-butyl 3-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate, where the pyrimidine ring introduces additional torsional strain.
Comparative Structural Analysis With Related Boc-Protected Piperidines
Boc-protected piperidines are widely used in medicinal chemistry for their stability and ease of deprotection. The structural features of this compound are compared below with related compounds:
Key observations :
- Side-chain length : The 3-aminopropanoyl group (three-carbon chain) in the target compound contrasts with the four-carbon 4-aminobutanoyl chain in , affecting solubility and hydrogen-bonding capacity.
- Functional group polarity : The methoxy group in reduces polarity compared to the primary amine in the target compound, influencing logP values and membrane permeability.
- Aromatic vs. aliphatic substituents : The pyrimidine ring in introduces π-π stacking potential absent in the aliphatic target compound, altering binding affinity in biological systems.
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-8-16(9-6-10)11(17)4-7-14/h10H,4-9,14H2,1-3H3,(H,15,18) |
InChI Key |
PTABXYCHJUHPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
Scheme :
- Protection : Piperidin-4-amine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Acylation : Boc-protected 3-aminopropanoic acid is activated with hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in DCM, followed by reaction with tert-butyl piperidin-4-ylcarbamate.
- Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group from the propanoyl amine.
- Solvent: DCM
- Activators: HOBt (1.2 equiv), HBTU (1.1 equiv)
- Base: Diisopropylethylamine (DIPEA, 2.5 equiv)
- Temperature: 25°C, 12–24 hours
- Yield: 70–84%
- High functional group tolerance.
- Scalable for multigram synthesis.
Acyl Chloride Method
Scheme :
- Protection : As above.
- Acyl Chloride Formation : 3-((tert-Butoxycarbonyl)amino)propanoic acid is treated with thionyl chloride (SOCl₂) and catalytic DMF to form the acyl chloride.
- Coupling : The acyl chloride reacts with tert-butyl piperidin-4-ylcarbamate in DCM with TEA as a base.
- Deprotection : TFA in DCM.
- Acyl Chloride: SOCl₂ (2.0 equiv), DMF (0.1 equiv), 0°C to 25°C
- Coupling: TEA (3.0 equiv), 0°C to 25°C, 1–2 hours
- Yield: ~90% (acyl chloride step)
- Faster reaction kinetics.
- Near-quantitative yields in acylation.
PyBroP-Mediated Coupling
Scheme :
- Protection : As above.
- Activation : 3-((tert-Butoxycarbonyl)amino)propanoic acid is activated using bromo-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBroP) with dimethylaminopyridine (DMAP).
- Coupling : Reaction with tert-butyl piperidin-4-ylcarbamate in DCM.
- Deprotection : TFA in DCM.
- Activator: PyBroP (1.1 equiv), DMAP (0.8 equiv)
- Base: DIPEA (3.0 equiv)
- Temperature: 25°C, 24 hours
- Yield: 60–70%
- Suitable for sterically hindered substrates.
Comparative Analysis of Methods
| Method | Coupling Agent | Reaction Time | Yield | Key Advantage |
|---|---|---|---|---|
| Carbodiimide-Mediated | HOBt/HBTU | 12–24 h | 70–84% | High reproducibility |
| Acyl Chloride | SOCl₂ | 1–2 h | ~90% | Rapid acylation |
| PyBroP-Mediated | PyBroP/DMAP | 24 h | 60–70% | Effective for hindered substrates |
Critical Parameters Influencing Yield
- Solvent Polarity : DCM enhances acylation efficiency by stabilizing intermediates.
- Temperature Control : Acyl chloride reactions require 0°C to minimize side reactions.
- Deprotection Specificity : TFA selectively removes Boc groups without affecting amide bonds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: In the field of medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Structural analogs of tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate differ primarily in the substituents at the 1-position of the piperidine ring. These modifications influence physicochemical properties, synthetic routes, and biological activity.
Table 1: Comparison of Substituents and Molecular Properties
Key Observations :
- Reactivity: The primary amine in 3-aminopropanoyl allows for conjugation reactions (e.g., amide bond formation), whereas acetylated analogs are less reactive .
- Steric Effects : Bulkier substituents (e.g., 6-chloropyridazine) may hinder interactions in biological systems compared to smaller groups like acetyl .
Biological Activity
tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. With the molecular formula and a molecular weight of 285.38 g/mol, this compound features a piperidine ring substituted with an amino group and a tert-butyl carbamate moiety, which may influence its reactivity and biological properties.
Chemical Structure
The structural characteristics of this compound are pivotal to its biological activity. The presence of the piperidine ring and the amino acid-like structure allows for potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H28N2O3 |
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the realm of enzyme inhibition and receptor modulation.
Receptor Interaction
The compound may interact with various receptors, influencing their activity. The piperidine moiety is often associated with neuroactive compounds, suggesting that this compound could affect neurotransmitter systems, although direct evidence is still needed.
Case Studies
Several studies involving related compounds provide insights into the potential biological activity of this compound.
- Acetylcholinesterase Inhibition : A study examined the inhibition of AChE by various carbamate derivatives. Compounds structurally similar to this compound demonstrated significant inhibitory effects on AChE, which is crucial for managing conditions such as Alzheimer's disease .
- Neuroprotective Effects : Research on similar piperidine derivatives has indicated neuroprotective properties against amyloid beta-induced toxicity in neuronal cells. These studies highlight the importance of structural features in conferring protective effects against neurodegenerative processes .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Differences | Potential Activity |
|---|---|---|
| tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate | Contains trifluoropropanoyl instead of 3-amino propanoyl | Potentially enhanced lipophilicity |
| tert-butyl carbamate | Simpler structure without the piperidine ring | Limited biological activity |
| tert-butyl N-(piperidin-4-yl)carbamate | Lacks the 3-amino substitution on the piperidine | Reduced specificity for enzyme interaction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate?
- Methodology : The synthesis typically involves sequential acylation and carbamate protection. For example:
Piperidine functionalization : React 4-aminopiperidine with a 3-aminopropanoyl precursor (e.g., β-alanine derivatives) under coupling conditions (e.g., EDC/HOBt or DCC).
Carbamate protection : Introduce the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine.
- Key considerations : Monitor reaction progress via TLC or LC-MS. Purification often employs flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm the piperidine ring conformation, Boc group integrity, and 3-aminopropanoyl side chain.
- Piperidine protons appear as multiplet signals (δ 1.4–3.5 ppm); tert-butyl groups show a singlet at δ 1.4 ppm.
- Mass spectrometry : HRMS (ESI+) to verify molecular weight (e.g., calculated for C₁₃H₂₅N₃O₃: 283.19 g/mol).
- IR spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and amide N–H bend (~1550 cm⁻¹) .
Q. How is the 3-aminopropanoyl moiety stabilized during synthesis?
- Protection strategies : Use acid-labile groups (e.g., Boc) for the amine to prevent unwanted side reactions. Deprotection with TFA in DCM yields the free amine.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency.
- Side reaction mitigation : Avoid prolonged exposure to basic conditions to prevent β-elimination of the amide .
Advanced Research Questions
Q. How can enantioselective synthesis of the piperidine core be achieved?
- Chiral auxiliaries : Employ (R)- or (S)-BINOL-derived catalysts during acylation to control stereochemistry.
- Asymmetric hydrogenation : Use chiral ligands (e.g., Josiphos) with palladium catalysts to reduce imine intermediates.
- Crystallography : Single-crystal X-ray diffraction (as in ) confirms absolute configuration .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer for acylation steps.
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, reagent ratios) to maximize yield.
- Byproduct analysis : Use UPLC-MS to identify and mitigate side products (e.g., over-acylation or Boc cleavage) .
Q. How does the 3-aminopropanoyl group influence biological activity?
- Target engagement : The amine group enables hydrogen bonding with enzyme active sites (e.g., proteases or kinases).
- Structure-activity relationship (SAR) : Compare analogs with varying acyl chain lengths to assess potency.
- In vitro assays : Test inhibition of target proteins (e.g., trypsin-like proteases) using fluorogenic substrates .
Q. How to resolve contradictions in reported biological data for this compound?
- Assay validation : Replicate experiments using standardized protocols (e.g., IC₅₀ measurements with controls).
- Metabolic stability : Assess compound stability in liver microsomes to rule out rapid degradation.
- Orthogonal techniques : Combine SPR (binding affinity) with cellular assays (e.g., Western blot for target modulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
